Ceftizoxime S-Oxide Impurity

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

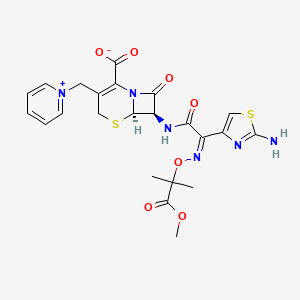

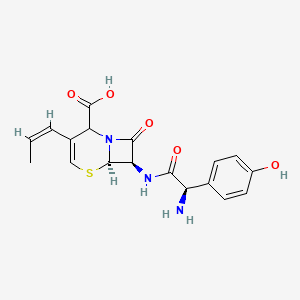

Ceftizoxime S-Oxide Impurity is a derivative of Ceftizoxime . Ceftizoxime is a third-generation cephalosporin antibiotic, which is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .

Synthesis Analysis

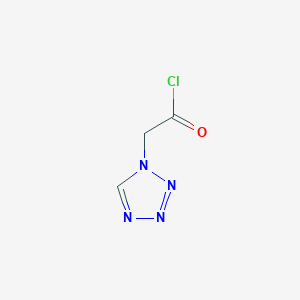

In the synthesis of ceftizoxime sodium, eight process-related impurities were detected in HPLC analysis . Pure impurities obtained by both synthesis and preparative HPLC were co-injected with the ceftizoxime sample to confirm the retention times in HPLC .Molecular Structure Analysis

The molecular formula of Ceftizoxime S-Oxide Impurity is C13H13N5O6S2 and it has a molecular weight of 399.4 .Chemical Reactions Analysis

Ceftizoxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis .Wissenschaftliche Forschungsanwendungen

Nanocarrier for Drug Delivery

Ceftizoxime S-Oxide Impurity has been used in the fabrication of nanocarriers for drug delivery . In a study, Ceftizoxime-loaded pectin nanocarriers were successfully synthesized by the solvent displacement method . These nanocarriers showed sustained drug release and revealed good antimicrobial activity against various bacteria . This application is promising for better control of drug delivery in medical applications .

Electrochemical Sensor

Ceftizoxime S-Oxide Impurity has been used in the development of an electrochemical sensor . A novel sensor comprising Cu(Him)2 nanoparticles and ionic liquid hybrid modified carbon paste electrode (CPE) has been developed for Ceftizoxime . This sensor exhibits an excellent electrocatalytic effect in the electrooxidation of Ceftizoxime, leading to a considerable improvement in the corresponding anodic peak current . This allows the development of a highly sensitive voltammetric sensor for the determination of Ceftizoxime in pharmaceutical and biological samples .

Wirkmechanismus

Target of Action

Ceftizoxime S-Oxide Impurity, like its parent compound Ceftizoxime, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival.

Mode of Action

The compound interacts with its targets (PBPs) by binding to them, which inhibits the third and last stage of bacterial cell wall synthesis . This interaction results in the weakening of the bacterial cell wall, making it susceptible to osmotic pressure changes, which can lead to cell lysis .

Biochemical Pathways

The primary biochemical pathway affected by Ceftizoxime S-Oxide Impurity is the bacterial cell wall synthesis pathway. By inhibiting PBPs, the compound disrupts the cross-linking of peptidoglycan chains, a critical step in cell wall construction. This disruption affects the integrity of the bacterial cell wall, leading to cell lysis .

Pharmacokinetics

Ceftizoxime, the parent compound of Ceftizoxime S-Oxide Impurity, is primarily eliminated by the kidneys . It has a prolonged serum half-life in patients with end-stage renal disease, indicating that dosage should be adjusted for patients with moderate-to-severe renal impairment . The half-life is also significantly prolonged by coadministration of probenecid . Ceftizoxime can be removed from the body by hemodialysis .

Result of Action

The primary result of Ceftizoxime S-Oxide Impurity’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the effective treatment of various bacterial infections, including lower respiratory tract infection, urinary tract infection, and gonorrhea .

Action Environment

The action, efficacy, and stability of Ceftizoxime S-Oxide Impurity can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can affect the efficacy of cephalosporins. Ceftizoxime is highly resistant to a broad spectrum of beta-lactamases, making it effective against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Ceftizoxime S-Oxide Impurity involves the oxidation of Ceftizoxime using a suitable oxidizing agent.", "Starting Materials": [ "Ceftizoxime", "Oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite)" ], "Reaction": [ "Ceftizoxime is dissolved in a suitable solvent (e.g. water, methanol)", "The oxidizing agent is added slowly to the reaction mixture", "The reaction mixture is stirred at room temperature for a specific period of time (e.g. 1-2 hours)", "The reaction is quenched by adding a reducing agent (e.g. sodium bisulfite, sodium thiosulfate)", "The reaction mixture is filtered to remove any solid impurities", "The filtrate is concentrated and purified using suitable techniques (e.g. chromatography, crystallization)", "The purified product is dried and characterized using various analytical techniques (e.g. NMR, IR, MS)" ] } | |

CAS-Nummer |

79226-66-7 |

Molekularformel |

C13H13N5O6S2 |

Molekulargewicht |

399.41 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-, 5-oxide, (6R,7R)- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)

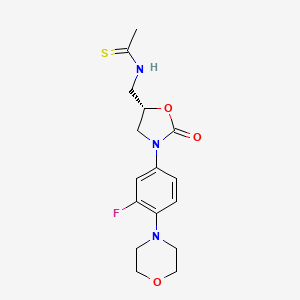

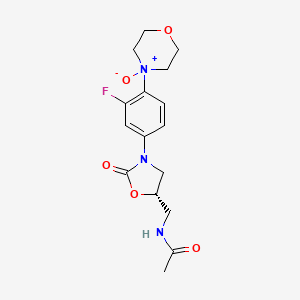

![(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one](/img/structure/B601336.png)

![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)